molecular formula C12H10FNO4S B8719651 3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 591781-23-6

3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No.: B8719651
CAS No.: 591781-23-6
M. Wt: 283.28 g/mol
InChI Key: ZZPPBOZMYYMVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone is a useful research compound. Its molecular formula is C12H10FNO4S and its molecular weight is 283.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

591781-23-6

Molecular Formula

C12H10FNO4S

Molecular Weight

283.28 g/mol

IUPAC Name

2-(7-fluoro-1-methyl-4-oxoquinolin-3-yl)sulfinylacetic acid

InChI

InChI=1S/C12H10FNO4S/c1-14-5-10(19(18)6-11(15)16)12(17)8-3-2-7(13)4-9(8)14/h2-5H,6H2,1H3,(H,15,16)

InChI Key

ZZPPBOZMYYMVQI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50% hydrogen peroxide (57 ml, 33.6 mg, 0.988 mmol) was added to a solution of 3-carboxymethylthio-7-fluoro-1-methyl-4-quinolone (4) in acetic acid (3.6 ml) at 60° C. and the mixture was stirred at 55° C. for 4 h. The hot mixture was diluted with water (12 ml) and cooled to 0° C. A white solid that precipitated was filtered off and dried under high vacuum. The yield of 3-Carboxymethylsulfinyl-7-fluoro-1-methyl-4-quinolone was 185 mg (72.7%) (5).
Quantity
57 mL
Type
reactant
Reaction Step One
Name
3-carboxymethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution (a part remained undissolved) of crude 3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone (4) (3.43 g, 13.23 mmol) in DCM (200 ml) at 0° C. was added ˜80% MCPBA (2.50 g, 11.59 mmol) in a few portions over a period of approximately 1 min. The stirred mixture was allowed to warm to room temperature and was stirred for 30 min. An additional amount of MCPBA (640 mg) was added in 5 portions in approximately 1 h intervals, and the progress of the oxidation was monitored by 1H NMR 30 min after each addition. The mixture was washed with 5% aqueous Na2CO3 (70 ml), the aqueous layer was extracted with DCM (2×200 ml), the combined extracts were dried over anhydrous sodium sulfate and concentrated. The residue was chromatographed on silica gel with DCM and then with hexane-ethyl acetate (gradient 2:1,1:1,1:2) to give 980 mg (20.7%; two steps) of the product. The product was further purified by recrystallization from absolute ethanol to give 620 mg (13.1%) of 3-difluoromethylsulfinyl-7-fluoro-1-methyl-4-quinolone (5) as off-white crystals. 1H NMR, CDCl3; δ=3.94 s, 3H, N—CH3; 7.050, 6.870, 6.866, 6.686 (4 lines, X part of ABX), 1H, CHF2; 7.21 dd, 1H, J=10.2 & 2.4 Hz, H at C8, 7.27 ddd, 1H, J=8.9, 7.9 & 2.2 Hz, H at C6; 7.99 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
3-difluoromethylthio-7-fluoro-1-methyl-4-quinolone
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
640 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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